

FenthiaPROP: A Technical Retrospective of Its Discovery, Development, and Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FenthiaPROP

Cat. No.: B1222702

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Abstract

FenthiaPROP, a selective, post-emergence herbicide, was developed for the control of annual and perennial grasses and broad-leaved weeds. First reported in 1982 by Hoechst, this compound belongs to the aryloxyphenoxypropionic acid class of herbicides. Its mode of action is the inhibition of Acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of lipid formation in susceptible plants. Despite its initial applications in crops such as oilseed rape, potatoes, and sugar beet, **FenthiaPROP** is now considered largely obsolete. This technical guide provides a comprehensive overview of the discovery and development history of **FenthiaPROP**, including its chemical properties, mechanism of action, and toxicological profile, based on available data.

Discovery and Development History

FenthiaPROP, also known by its reference code HOE 43336, was first reported in 1982.^[1] It was developed and introduced by Hoechst Agrochemicals. As an aryloxyphenoxypropionate herbicide, it emerged from research programs focused on developing selective herbicides for broad-acre crops. The primary application of **FenthiaPROP** was for the post-emergence control of a variety of grass and broadleaf weeds.

While specific details of its development timeline are not extensively documented in publicly available literature, the trajectory of **FenthiaPROP** followed a common path for herbicides of its

era: discovery through synthesis and screening, followed by characterization of its herbicidal activity, toxicological evaluation, and eventual commercialization for specific crop applications. Its classification as an obsolete herbicide suggests that it has been superseded by more effective, selective, or environmentally benign alternatives.^[1]

Chemical Properties

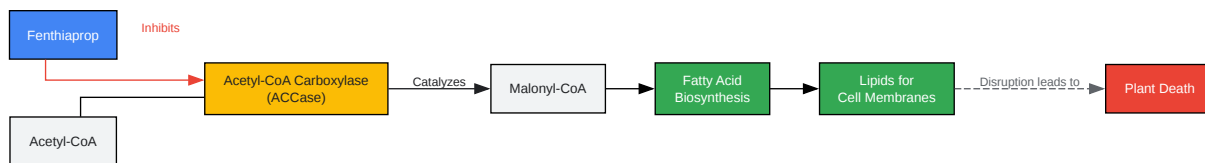
Property	Value
IUPAC Name	(RS)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propionic acid ^[1]
CAS RN	73519-50-3 ^[1]
Chemical Formula	C ₁₄ H ₁₅ ClF ₃ NO ₃ S
Molecular Weight	377.85 g/mol ^[1]
Herbicide Class	Aryloxyphenoxypropionate ^[2]
Mode of Action Class	HRAC Group A; WSSA Group 1 ^[1]

Mechanism of Action

Fenthiaprop is a selective herbicide that functions as an Acetyl-CoA carboxylase (ACCase) inhibitor.^[1] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid synthesis. By inhibiting this enzyme, **Fenthiaprop** disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid biosynthesis ultimately leads to the death of susceptible plant species.

Signaling Pathway

The following diagram illustrates the simplified mechanism of action of **Fenthiaprop**.



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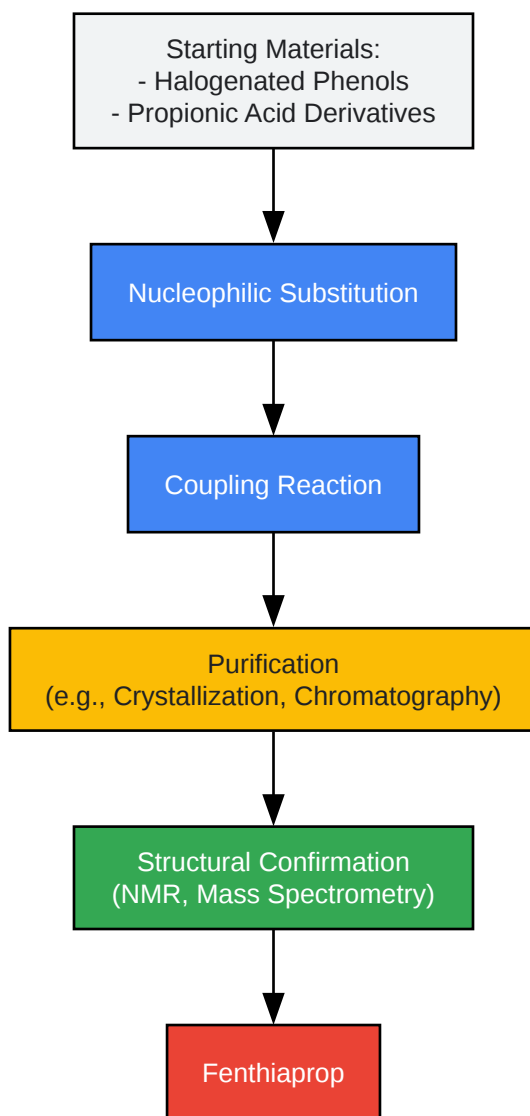
Simplified pathway of **Fenthiaprop**'s herbicidal action.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **Fenthiaprop** are not readily available in the public domain. The following represents a generalized workflow that would have been typical for the development of such a herbicide.

Hypothetical Synthesis Workflow

The synthesis of **Fenthiaprop** likely involves a multi-step process, beginning with the formation of the aryloxyphenoxy scaffold followed by the attachment of the propionic acid moiety.



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A generalized workflow for the synthesis of **Fenthiaprop**.

Herbicidal Efficacy and Selectivity Screening

A standard approach to evaluating a new herbicidal compound would involve a tiered screening process.

- **Primary Screening:** The compound is applied at a high concentration to a small number of representative monocot and dicot weed and crop species to determine the presence of any herbicidal activity.

- **Secondary Screening:** Compounds showing activity in the primary screen are then tested at a range of concentrations to determine the minimum effective dose. A wider range of weed and crop species are included to establish the spectrum of activity and crop selectivity.
- **Field Trials:** Promising candidates from secondary screening are advanced to field trials to evaluate their performance under real-world environmental conditions and agricultural practices.

Toxicological Profile

Fenthiaprop is classified as having moderately low acute toxicity. The acute oral LD₅₀ in rats for the aryloxyphenoxypropionic acid group of herbicides, to which **Fenthiaprop** belongs, is in the range of 950 mg/kg to >4,000 mg/kg.[1] Dermal toxicity for this class of compounds can be more significant.[1]

Metric	Value	Species
Acute Oral LD ₅₀ (Group)	950 - >4,000 mg/kg	Rat

Note: Specific toxicological data for **Fenthiaprop** is limited in publicly accessible records. The data presented is for the broader chemical family.

Conclusion

Fenthiaprop represents a noteworthy compound in the history of herbicide development, characteristic of the aryloxyphenoxypropionate class. Its targeted inhibition of ACCase provided a valuable tool for selective weed control in its time. However, the evolution of weed science and the development of newer active ingredients have led to its gradual obsolescence. This technical overview, based on the available scientific literature, provides a historical context for the discovery and development of **Fenthiaprop** for researchers and professionals in the field. Further detailed experimental data would likely reside in the proprietary archives of its original developer.

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References

- 1. Fenthiaaprop (Ref: HOE 43336) [sitem.herts.ac.uk]
- 2. ag.purdue.edu [ag.purdue.edu]
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